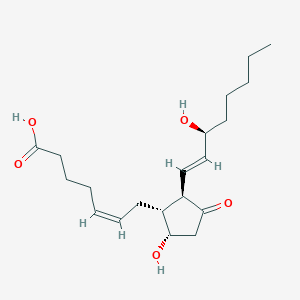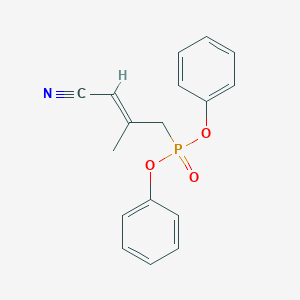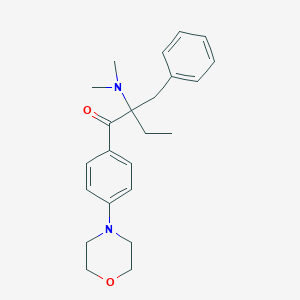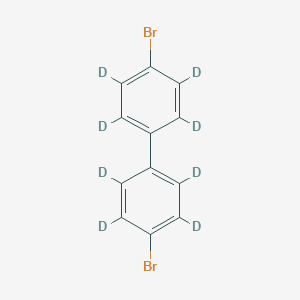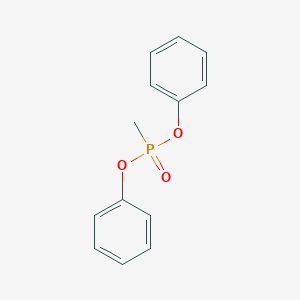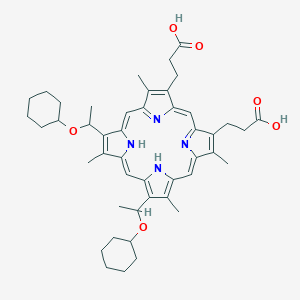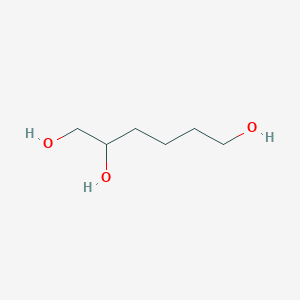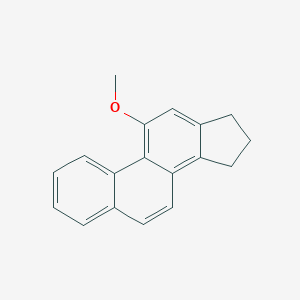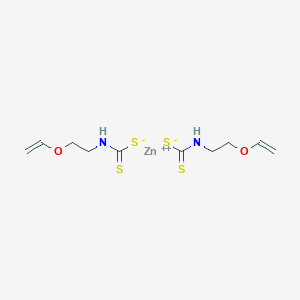
Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)-, also known as ZnEt2dtc, is a zinc complex compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- is not well understood. However, it is believed to function by forming a thin layer on the surface of the metal, which prevents the metal from coming into contact with corrosive agents. Additionally, Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- has been shown to increase the efficiency of OLEDs by improving the transport of charge carriers in the devices.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)-. However, it has been shown to be non-toxic to human cells, which makes it a promising candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- is its ease of synthesis, which makes it a readily available compound for scientific research. Additionally, it has been shown to be non-toxic, which makes it a safe compound to work with in the laboratory. However, one of the limitations of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)-. One potential area of research is the development of new methods for the synthesis of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- that can improve its solubility in water. Additionally, further studies are needed to understand the mechanism of action of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- and its potential applications in biomedicine and other fields. Finally, research is needed to explore the potential use of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- as a precursor for the synthesis of other metal sulfide nanoparticles.
Méthodes De Synthèse
Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- is synthesized by reacting zinc acetate with ethylene glycol and ammonium dithiocarbamate in methanol. The resulting Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- is a yellowish-green crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-corrosion properties, as well as its potential use as a precursor for the synthesis of zinc sulfide nanoparticles. Additionally, Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- has been investigated for its potential use as a dopant in organic light-emitting diodes (OLEDs) due to its ability to improve the efficiency of the devices.
Propriétés
Numéro CAS |
111532-65-1 |
|---|---|
Nom du produit |
Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- |
Formule moléculaire |
C10H16N2O2S4Zn |
Poids moléculaire |
389.9 g/mol |
Nom IUPAC |
zinc;N-(2-ethenoxyethyl)carbamodithioate |
InChI |
InChI=1S/2C5H9NOS2.Zn/c2*1-2-7-4-3-6-5(8)9;/h2*2H,1,3-4H2,(H2,6,8,9);/q;;+2/p-2 |
Clé InChI |
PEDMCIJHVORARS-UHFFFAOYSA-L |
SMILES |
C=COCCNC(=S)[S-].C=COCCNC(=S)[S-].[Zn+2] |
SMILES canonique |
C=COCCNC(=S)[S-].C=COCCNC(=S)[S-].[Zn+2] |
Autres numéros CAS |
111532-65-1 |
Synonymes |
(2-ethenoxyethylamino)methanedithioate, zinc(+2) cation |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



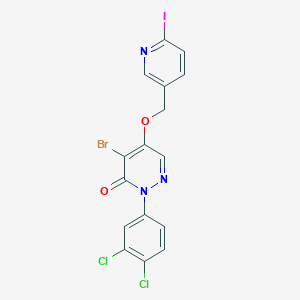
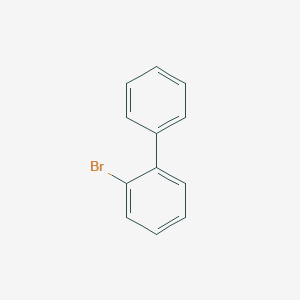
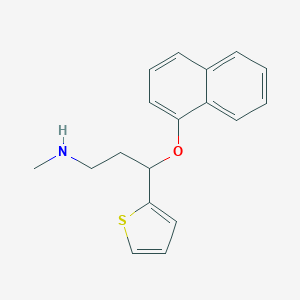
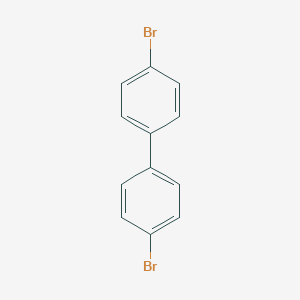

![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)
